5-Aminoisoxazole-4-carbonitrile

Description

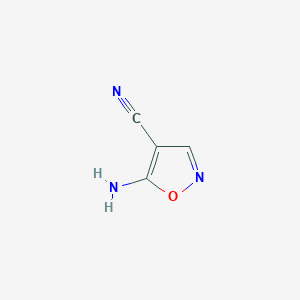

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-1,2-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O/c5-1-3-2-7-8-4(3)6/h2H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZRYIRJNFYOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NOC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10309975 | |

| Record name | 5-Aminoisoxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98027-17-9 | |

| Record name | 5-Aminoisoxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1,2-oxazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Aminoisoxazole-4-carbonitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Aminoisoxazole-4-carbonitrile

Abstract

The 5-aminoisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. This technical guide provides an in-depth exploration of the primary synthesis pathways for this compound, a key intermediate for drug discovery and development. We will delve into the mechanistic underpinnings of the most efficient synthetic routes, present detailed experimental protocols, and offer comparative data to inform methodological choices. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of and practical guidance on the synthesis of this important heterocyclic compound.

Introduction: The Significance of the 5-Aminoisoxazole Core

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. They serve as a vital core in many physiologically active molecules and natural products.[1] The isoxazole ring is a key pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[2][3]

Specifically, the this compound moiety is a highly versatile building block. The presence of multiple functional groups—an amino group, a nitrile, and the isoxazole ring itself—makes these compounds ideal candidates for further chemical modification to create libraries of potential new drugs.[2] The development of efficient, scalable, and environmentally conscious synthetic methods is therefore a critical objective in organic and medicinal chemistry.

Primary Synthesis Pathway: The Multicomponent Reaction (MCR)

The most prominent and efficient method for synthesizing this compound derivatives is a one-pot, three-component reaction. This approach combines an aldehyde, malononitrile, and hydroxylamine hydrochloride in the presence of a catalyst.[4][5] The elegance of this method lies in its operational simplicity, high atom economy, and the ability to generate complex molecules in a single step from readily available starting materials.

Various catalytic systems have been developed to promote this transformation, with a significant focus on green chemistry principles. One highly effective system utilizes a deep eutectic solvent composed of potassium carbonate (K2CO3) and glycerol.[2] This medium acts as both the catalyst and solvent, offering an eco-friendly, economical, and mild reaction environment.[2] Other reported catalysts include Lewis acids like ceric ammonium sulphate.[4]

Caption: General scheme of the one-pot, three-component synthesis.

Mechanistic Insights

The reaction proceeds through a cascade of classical organic reactions, demonstrating the power of tandem processes. The proposed mechanism involves three key stages:[2]

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile. The base (e.g., carbonate from K2CO3) deprotonates the highly acidic methylene group of malononitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields an arylidenemalononitrile intermediate (a benzylidene derivative).

-

Michael Addition: Hydroxylamine, a potent nucleophile, then adds to the electron-deficient β-carbon of the arylidenemalononitrile intermediate via a Michael addition.

-

Intramolecular Cyclization and Tautomerization: The resulting adduct undergoes a rapid intramolecular cyclization. The hydroxyl group attacks one of the nitrile groups, forming the five-membered isoxazole ring. A subsequent tautomerization leads to the final, stable this compound product.

Caption: Proposed mechanistic workflow for the multicomponent reaction.

Alternative Synthesis Pathway: From β-Ketonitriles

An alternative, well-established route involves the reaction of β-ketonitriles with hydroxylamine.[6][7] This method is also robust but requires the synthesis or availability of the β-ketonitrile precursor, making it a two-step process compared to the one-pot MCR. The reaction proceeds via the formation of an oxime intermediate from the ketone functionality, followed by an intramolecular cyclization where the oxime's hydroxyl group attacks the nitrile carbon.

Caption: Synthesis of 5-aminoisoxazoles from β-ketonitriles.

Experimental Protocols & Data

Protocol: Green Synthesis of 5-Amino-3-(p-tolyl)isoxazole-4-carbonitrile

This protocol is adapted from the work of Beyzaei et al., which exemplifies the green multicomponent synthesis approach.[2][8]

Materials:

-

p-Tolualdehyde (1.2 mmol)

-

Malononitrile (1.0 mmol)

-

Hydroxylamine hydrochloride (1.0 mmol)

-

Potassium Carbonate (K2CO3) (2.0 mmol)

-

Glycerol (5 mL)

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine p-tolualdehyde, malononitrile, hydroxylamine hydrochloride, and potassium carbonate in glycerol.

-

Heat the reaction mixture to 80°C with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate:n-hexane (4:6) mobile phase.

-

Upon completion of the reaction (typically 30-60 minutes), cool the mixture to room temperature.

-

Add distilled water (20 mL) to the flask. The solid product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to afford the pure 5-amino-3-(p-tolyl)isoxazole-4-carbonitrile.

Characterization:

-

The final product's structure and purity should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and by determining its melting point.

Comparative Data: Synthesis of Various Derivatives

The multicomponent reaction is highly versatile and accommodates a wide range of substituted aldehydes. The table below, with data derived from a study by Beyzaei et al., showcases the efficiency of the K2CO3/Glycerol system.[2]

| Entry | Aldehyde (Ar-CHO) | Product | Time (min) | Yield (%) |

| 1 | 4-Methylbenzaldehyde | 5-Amino-3-(p-tolyl)isoxazole-4-carbonitrile | 40 | 70 |

| 2 | 4-Chlorobenzaldehyde | 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile | 30 | 94 |

| 3 | 4-Hydroxybenzaldehyde | 5-Amino-3-(4-hydroxyphenyl)isoxazole-4-carbonitrile | 50 | 85 |

| 4 | 2-Nitrobenzaldehyde | 5-Amino-3-(2-nitrophenyl)isoxazole-4-carbonitrile | 60 | 78 |

| 5 | Thiophene-2-carbaldehyde | 5-Amino-3-(thiophen-2-yl)isoxazole-4-carbonitrile | 35 | 90 |

Conclusion

The synthesis of this compound is most effectively achieved through a one-pot, three-component reaction involving an aldehyde, malononitrile, and hydroxylamine. This method is not only high-yielding but also aligns with the principles of green chemistry, particularly when employing systems like K2CO3 in glycerol. The versatility of this reaction allows for the creation of a diverse library of derivatives by simply varying the starting aldehyde. For researchers in drug discovery, this efficient and robust pathway provides a reliable platform for accessing novel chemical entities based on the privileged 5-aminoisoxazole scaffold.

References

- ResearchGate. (n.d.). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles.

- ChemRxiv. (2022). Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]-Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoesters, or β-Ketoamides.

- Beyzaei, H., Kamali Deljoo, M., Aryan, R., Ghasemi, B., & Zahedi, M. M. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 114.

- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.

- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2024). Royal Society of Chemistry.

- Beyzaei, H., et al. (2018). 5-Amino-3-(p-tolyl)isoxazole-4-carbonitrile (4a). Bio-protocol.

- Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.

- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2023). MDPI.

- tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones. (2024). PubMed.

- Jagannadham, K., et al. (2025). ONE POT SYNTHESIS OF 5-AMINO-3-PHENYLISOXAZOLE-4-CARBONITRILE DERIVATIVES EMPLOYED BY TIO2 AS A CATALYST. International Journal of Modern Pharmaceutical Research, 9(5).

- Al-Ostoot, F. H., et al. (2022). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PLOS ONE.

- Chemchart. (n.d.). This compound (98027-17-9).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajrcps.com [ajrcps.com]

- 5. ijmpronline.com [ijmpronline.com]

- 6. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bio-protocol.org [bio-protocol.org]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Aminoisoxazole-4-carbonitrile

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a cornerstone in medicinal chemistry, found in a variety of biologically active molecules and FDA-approved drugs.[1][2] As a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, it serves as a versatile scaffold in drug design, contributing to a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The specific derivative, 5-Aminoisoxazole-4-carbonitrile (CAS: 98027-17-9), represents a key building block. Its bifunctional nature—possessing both a nucleophilic amino group and an electrophilic carbonitrile—makes it a valuable synthon for creating diverse chemical libraries.[5]

Understanding the physicochemical properties of this core structure is paramount for any drug development professional. These parameters govern a molecule's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. However, publicly available experimental data on the unsubstituted parent compound is notably scarce.

This guide, therefore, serves a dual purpose. First, it consolidates the known structural and predicted properties of this compound. Second, and more critically, it provides robust, field-proven experimental protocols for researchers to determine the key physicochemical parameters—solubility, lipophilicity (LogP/LogD), and acidity constant (pKa)—in their own laboratories. This document is structured not as a rigid report, but as a practical whitepaper to empower scientists to generate the self-validating data essential for advancing their research.

Section 1: Core Molecular Properties

The foundational data for any chemical entity begins with its identity and structure. This compound is a small, planar heterocyclic molecule. The planarity of the isoxazole ring has been confirmed in derivatives through crystal structure analysis, a feature that influences molecular packing and interactions.[2]

| Property | Value | Source(s) |

| IUPAC Name | 5-amino-1,2-oxazole-4-carbonitrile | [6] |

| CAS Number | 98027-17-9 | [6][7] |

| Molecular Formula | C₄H₃N₃O | [6][7] |

| Molecular Weight | 109.09 g/mol | [6][7] |

| Canonical SMILES | C1=NOC(=C1C#N)N | [6] |

| InChI Key | HAZRYIRJNFYOLH-UHFFFAOYSA-N | [6] |

Section 2: Computationally Predicted & Estimated Properties

In the absence of comprehensive experimental data, computational models provide valuable initial estimates for guiding experimental design. These predictions are derived from the molecule's structure using established algorithms. It must be stressed that these are in silico estimations and must be confirmed by empirical measurement for any mission-critical application.

| Predicted Property | Value | Prediction Tool/Source |

| Boiling Point | 228.21 - 237.55 °C | EPA T.E.S.T. / EPI Suite[8] |

| LogP / LogS / pKa | Not available in public databases. | Recommended Tools: ChemAxon[9][10], SwissADME[11] |

A note on causality: The predicted boiling point is relatively high for a molecule of this size, likely due to strong intermolecular hydrogen bonding facilitated by the amino group and the nitrogen atoms in the isoxazole ring and nitrile group. For properties like LogP, pKa, and aqueous solubility (LogS), it is highly recommended that researchers generate predictions using their own validated software platforms, as different algorithms can yield varying results.

Section 3: Experimental Physicochemical Data of Key Analogues

While data for the parent compound is limited, published values for substituted analogues provide a critical frame of reference. This data illustrates how modifications at the 3-position of the isoxazole ring impact fundamental properties like melting point and spectroscopic characteristics. The electron-donating or -withdrawing nature of the substituent, as well as its steric bulk, directly influences the crystal lattice energy and the electronic environment of the core structure.

| Analogue | Melting Point (°C) | Key IR Peaks (KBr, cm⁻¹) | Source |

| 5-amino-3-phenyl isoxazole-4-carbonitrile | N/A | 3512, 3405 (NH₂), 2223 (C≡N), 1615 (C=N) | [4] |

| 5-amino-3-(4-hydroxyphenyl )isoxazole-4-carbonitrile | 228–230 | 3502, 3412 (NH₂), 3340 (OH), 2213 (C≡N) | [4] |

| 5-Amino-3-(p-tolyl )isoxazole-4-carbonitrile | 135–137 | 3408, 3337 (NH₂), 2223 (C≡N), 1605 (C=N) | [5] |

Section 4: Protocols for Experimental Characterization

This section provides detailed, self-validating methodologies for determining the most critical physicochemical properties for drug discovery.

4.1 Aqueous Solubility Determination (Shake-Flask Method)

Expertise & Causality: Aqueous solubility is a master variable controlling bioavailability. The shake-flask method is the "gold standard" as it measures thermodynamic solubility, representing the true equilibrium state of the compound in solution.[12] Kinetic solubility assays, while faster, can often overestimate solubility as they start from a DMSO stock, which can create supersaturated solutions.[13] This protocol is designed to minimize the use of precious compounds while ensuring accuracy.

Protocol:

-

Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a 1.5 mL glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25 °C) on an orbital shaker for 24-48 hours. This extended time is crucial to ensure thermodynamic equilibrium is reached.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant. Crucial: Avoid disturbing the solid pellet.

-

Dilution: Dilute the supernatant with the mobile phase to be used for analysis to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC-UV or LC-MS/MS method against a standard curve prepared from a known stock solution of the compound.

-

Calculation: Back-calculate the original concentration in the supernatant to determine the solubility in µg/mL or µM.

4.2 Lipophilicity (LogD₇.₄) Determination (Shake-Flask Method)

Expertise & Causality: Lipophilicity, measured as the partition coefficient (LogP for neutral species) or distribution coefficient (LogD for ionizable species at a specific pH), is a key predictor of membrane permeability and metabolic clearance. The classic shake-flask method using n-octanol and water (or buffer) remains the most reliable technique.[14] The choice of pH 7.4 is physiologically relevant for predicting drug absorption.

Protocol:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and phosphate buffer (pH 7.4) in a separatory funnel for at least 24 hours. Allow the layers to separate completely. This ensures that each phase is saturated with the other, preventing volume changes during the experiment.

-

Compound Addition: Prepare a stock solution of this compound in the aqueous buffer. Add a known volume of this stock to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each). The final concentration should be high enough for accurate detection but low enough to avoid solubility issues in either phase.

-

Partitioning: Shake the vial vigorously for 1-2 hours to facilitate partitioning, then allow it to stand or centrifuge gently to ensure complete phase separation.

-

Sampling: Carefully remove an aliquot from both the upper n-octanol phase and the lower aqueous phase.

-

Quantification: Determine the concentration of the compound in each aliquot using a validated HPLC-UV or LC-MS/MS method.

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Buffer] )

4.3 Acidity Constant (pKa) Determination (UV-Spectrophotometric Titration)

Expertise & Causality: The pKa dictates the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding. For compounds with a chromophore, UV-spectrophotometry is a powerful, low-sample-consumption method.[8] The principle relies on the fact that the protonated and deprotonated forms of the molecule will have different UV absorbance spectra. By monitoring this change across a range of pH values, the pKa can be determined.

Caption: Workflow for pKa determination using UV-spectrophotometry.

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

-

Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., from pH 3 to 12).[8]

-

Sample Plate Preparation: In a 96-well UV-transparent microplate, add a fixed volume of each buffer solution to different wells. Add a small, consistent volume of the compound's DMSO stock solution to each buffer-containing well (final DMSO concentration should be ≤2% v/v).[8] Include blank wells (buffer only) for background correction.

-

Spectral Measurement: Place the microplate in a UV-Vis spectrophotometer plate reader and record the full absorbance spectrum (e.g., 230-500 nm) for every well.

-

Data Extraction: Identify one or more wavelengths where the absorbance changes significantly with pH. Extract the absorbance value at these wavelengths for each pH point.

-

Data Plotting & Analysis: Plot the absorbance against pH. The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the maximum of the first derivative of the curve.

Section 5: Guide to Spectroscopic Analysis

Structural confirmation is the bedrock of chemical research. The following is a guide to the expected spectroscopic features of this compound, based on its functional groups and data from closely related analogues.

-

¹H NMR: The spectrum is expected to be simple. A singlet should appear for the lone proton on the isoxazole ring (C3-H), likely in the downfield region (> 8 ppm). A broad singlet corresponding to the two protons of the amino group (-NH₂) would also be present, with a chemical shift that can vary depending on solvent and concentration.

-

¹³C NMR: Key signals would include the two quaternary carbons of the isoxazole ring (C4 and C5), the carbon of the nitrile group (-C≡N, typically ~115-120 ppm), and the C3 carbon. Data from substituted analogues can help assign the C4 and C5 signals.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the key functional groups.

-

~3500-3300 cm⁻¹: Two distinct sharp peaks corresponding to the asymmetric and symmetric N-H stretching of the primary amine.[4]

-

~2220 cm⁻¹: A sharp, strong peak characteristic of the nitrile (C≡N) stretch.[4]

-

~1610 cm⁻¹: A peak for the C=N stretching vibration within the isoxazole ring.[4]

-

~1250 cm⁻¹: A peak corresponding to the C-O-N stretching of the isoxazole ring.[4]

-

-

Mass Spectrometry (MS): In positive-ion electrospray ionization (ESI+), the primary species observed would be the protonated molecule [M+H]⁺ at an m/z of 110.04.

Section 6: Synthesis & Reactivity Overview

This compound and its derivatives are commonly synthesized via a highly efficient, atom-economical multicomponent reaction.[1] This typically involves the condensation of an aldehyde, malononitrile, and hydroxylamine hydrochloride in the presence of a catalyst.[5] The reaction proceeds through a series of intermediates, culminating in the formation of the stable isoxazole ring.

Caption: General multicomponent synthesis of 5-aminoisoxazole-4-carbonitriles.

Section 7: Safety & Handling

Based on available safety data for the parent compound and related structures, this compound should be handled with appropriate care.

-

Hazard Statements: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

-

Precautions: Use only in a well-ventilated area or chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust.

References

- Gotor, R., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(4), 305–309.

- ACS Publications. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters.

- Capot Chemical. (n.d.). This compound.

- Pharmaffiliates. (2025). 5 Easy Methods to Calculate pKa.

- ChemAxon. (n.d.). How do predicted pKa and solubility values compare to reality?.

- Alchem Pharmtech. (n.d.). CAS 98027-17-9 | this compound.

- ChemAxon. (n.d.). Calculators & Predictors.

- Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

- eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY.

- ResearchGate. (2018). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles.

- ResearchGate. (n.d.). LogP / LogD shake-flask method v1.

- Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.

- Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 114.

- PubChem. (n.d.). 5-Amino-3-(m-tolyl)isoxazole-4-carbonitrile.

- Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12, 114.

- Shoghpour, S., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2530.

- Chemchart. (n.d.). This compound (98027-17-9).

Sources

- 1. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ajrcps.com [ajrcps.com]

- 5. researchgate.net [researchgate.net]

- 6. jk-sci.com [jk-sci.com]

- 7. 98027-17-9 | this compound - Capot Chemical [capotchem.com]

- 8. This compound (98027-17-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 9. chemaxon.com [chemaxon.com]

- 10. chemaxon.com [chemaxon.com]

- 11. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. alchempharmtech.com [alchempharmtech.com]

- 14. exchemistry.com [exchemistry.com]

An In-depth Technical Guide to 5-Aminoisoxazole-4-carbonitrile: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 5-aminoisoxazole-4-carbonitrile, a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the core identification, synthesis, in-depth characterization, and safety protocols for this compound. The information presented herein is synthesized from established scientific literature and chemical data sources to ensure technical accuracy and practical utility.

Core Identification and Physicochemical Properties

This compound is a five-membered aromatic heterocycle distinguished by the presence of an amino group at the 5-position and a nitrile group at the 4-position of the isoxazole ring. This unique arrangement of functional groups imparts significant chemical reactivity and makes it a valuable precursor for the synthesis of more complex molecular architectures.[1]

The definitive identification of this compound is established by its unique CAS number and other chemical identifiers. A summary of its core identification and key physicochemical properties is presented in Table 1.

| Identifier | Value | Source |

| Chemical Name | 5-amino-1,2-oxazole-4-carbonitrile | J&K Scientific[2] |

| CAS Number | 98027-17-9 | ChemUniverse, J&K Scientific[2][3] |

| Molecular Formula | C₄H₃N₃O | ChemUniverse, J&K Scientific[2][3] |

| Molecular Weight | 109.09 g/mol | ChemUniverse, J&K Scientific[2][3] |

| PubChem CID | 312128 | J&K Scientific[2] |

| MDL Number | MFCD00128284 | ChemUniverse[3] |

| InChI Key | HAZRYIRJNFYOLH-UHFFFAOYSA-N | J&K Scientific[2] |

| SMILES | C1=NOC(=C1C#N)N | J&K Scientific[2] |

| Purity (Typical) | 95-97% | ChemUniverse, J&K Scientific[2][3] |

Table 1: Core Identification and Physicochemical Properties of this compound

Synthesis of this compound and its Derivatives

The synthesis of this compound and its substituted analogs is most commonly achieved through a multicomponent reaction (MCR). This approach is favored for its efficiency, atom economy, and the ability to generate molecular diversity in a single synthetic step.[1][4]

A prevalent synthetic route involves the condensation of an aldehyde, malononitrile, and hydroxylamine hydrochloride.[1][4] The choice of aldehyde determines the substituent at the 3-position of the isoxazole ring. The reaction can be catalyzed by various agents, including Lewis acids or green catalysts in environmentally benign solvents.[1][4]

The general workflow for the synthesis is depicted in the following diagram:

Sources

A Comprehensive Technical Guide to the Multicomponent Synthesis of 5-Aminoisoxazole-4-carbonitriles

This guide provides an in-depth exploration of a robust and efficient one-pot, three-component reaction for the synthesis of 5-aminoisoxazole-4-carbonitriles. This privileged heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. We will delve into the mechanistic underpinnings of this reaction, provide a field-proven experimental protocol, and discuss the critical parameters that ensure high yields and purity. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic strategy.

The Strategic Importance of the 5-Aminoisoxazole-4-carbonitrile Scaffold

The isoxazole ring system is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is present in a wide array of natural products and synthetic molecules with significant biological activities.[1] Specifically, the this compound core is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of therapeutic potential, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The presence of multiple functional groups—an amino group, a nitrile, and a modifiable position on the isoxazole ring—makes these compounds ideal candidates for further chemical elaboration in the development of new prodrugs and drugs.[1][2]

The Core Three-Component Reaction: A Green and Efficient Approach

The synthesis of 5-aminoisoxazole-4-carbonitriles can be elegantly achieved through a multicomponent reaction (MCR) involving an aromatic or heteroaromatic aldehyde, malononitrile, and hydroxylamine hydrochloride.[1][3][4] This approach is highly convergent, atom-economical, and aligns with the principles of green chemistry, particularly when employing environmentally benign catalytic systems.

A notable advancement in this field is the use of a deep eutectic solvent (DES) composed of potassium carbonate (K₂CO₃) and glycerol, which acts as both the catalyst and the reaction medium.[1][3][4] This system offers several advantages over traditional methods, including mild reaction conditions (room temperature), short reaction times, high product yields (often in the 70-94% range), and operational simplicity.[1][4]

Mechanistic Insights: The "Why" Behind the Reaction Pathway

Understanding the reaction mechanism is paramount for troubleshooting and optimization. For the formation of 5-aminoisoxazole-4-carbonitriles via this MCR, two primary pathways are plausible. However, experimental evidence strongly supports a specific sequence.[4]

The most favorable pathway commences with a Knoevenagel condensation between the aldehyde and malononitrile.[4] This base-catalyzed reaction forms an intermediate aryl- or heteroaryl-idene malononitrile. The basic medium, provided by the K₂CO₃ in the DES, facilitates the deprotonation of the active methylene group of malononitrile, initiating the condensation.

Subsequently, hydroxylamine adds to one of the nitrile groups of the activated alkene intermediate. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic this compound product. The alternative pathway, involving the initial formation of an aldoxime from the aldehyde and hydroxylamine, is generally less favored as it can lead to byproducts.[4] The simultaneous reaction of all three components in the K₂CO₃/glycerol system at room temperature has been shown to provide the best results.[4]

Below is a visualization of the predominant reaction mechanism.

Caption: Predominant reaction pathway for the synthesis of 5-aminoisoxazole-4-carbonitriles.

Field-Proven Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield. The causality behind each step is explained to provide a deeper understanding for the practicing scientist.

Reagents and Materials

-

Aryl or Heteroaryl Aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Hydroxylamine Hydrochloride (1.0 mmol)

-

Potassium Carbonate (K₂CO₃)

-

Glycerol

-

Ethanol (for recrystallization)

-

Standard laboratory glassware

-

Magnetic stirrer

Step-by-Step Methodology

-

Catalyst-Medium Preparation: In a 50 mL round-bottom flask, prepare the deep eutectic solvent by mixing potassium carbonate and glycerol in a 1:4 molar ratio. For a typical 1.0 mmol scale reaction, approximately 0.55 g of K₂CO₃ and 1.47 g (1.17 mL) of glycerol is sufficient. Stir the mixture at room temperature until a homogenous, viscous liquid is formed. The basicity of K₂CO₃ is crucial for the initial Knoevenagel condensation, and glycerol acts as a green, non-toxic solvent that can form hydrogen bonds, influencing the reaction rate and selectivity.[1]

-

Reactant Addition: To the prepared DES, add the aryl/heteroaryl aldehyde (1.0 mmol), malononitrile (1.0 mmol, 0.066 g), and hydroxylamine hydrochloride (1.0 mmol, 0.069 g) simultaneously.[4] The simultaneous addition is critical to favor the desired reaction pathway and minimize the formation of aldoxime byproducts.[4]

-

Reaction Execution: Stir the resulting mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). Reactions are typically complete within 20 to 120 minutes, depending on the substrate.[1] The high efficiency at room temperature underscores the catalytic power of the DES.

-

Product Isolation and Work-up: Upon completion of the reaction, add distilled water to the reaction mixture to precipitate the crude product. The DES is soluble in water, allowing for easy separation of the solid product.

-

Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure this compound derivative.

Characterization

The structure of the synthesized compounds should be confirmed using standard analytical techniques, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[2][3]

Data Presentation: Substrate Scope and Yields

The described multicomponent reaction is robust and accommodates a wide range of aromatic and heteroaromatic aldehydes. The following table summarizes representative data from the literature, showcasing the efficiency of this protocol.[1][4]

| Entry | Aldehyde (Ar) | Reaction Time (min) | Yield (%) |

| 1 | Benzaldehyde | 30 | 92 |

| 2 | 4-Chlorobenzaldehyde | 20 | 94 |

| 3 | 4-Methylbenzaldehyde | 40 | 90 |

| 4 | 4-Methoxybenzaldehyde | 45 | 88 |

| 5 | 2-Nitrobenzaldehyde | 60 | 85 |

| 6 | 3-Hydroxybenzaldehyde | 50 | 87 |

| 7 | 2-Thiophenecarboxaldehyde | 90 | 75 |

| 8 | 2-Furaldehyde | 120 | 70 |

Data adapted from Beyzaei et al. (2018). Conditions: Aldehyde (1 mmol), malononitrile (1 mmol), hydroxylamine HCl (1 mmol) in K₂CO₃/Glycerol (1:4) at room temperature.

Conclusion and Future Outlook

The multicomponent synthesis of 5-aminoisoxazole-4-carbonitriles using a deep eutectic solvent system represents a significant advancement in heterocyclic chemistry. It is an efficient, environmentally friendly, and economically viable method for accessing this important class of compounds.[2] The operational simplicity and high yields make it an attractive strategy for both academic research and industrial drug development. The versatile functional groups on the synthesized scaffold provide ample opportunities for the creation of diverse chemical libraries for biological screening, paving the way for the discovery of novel therapeutic agents.

References

- Beyzaei, H., Kamali Deljoo, M., Aryan, R., Ghasemi, B., & Zahedi, M. M. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 114. [Link]

- Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. PubMed Central. [Link]

- Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. PubMed. [Link]

- Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles.

- Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles.

- Krishnarao, N., & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employed by lews acid catalyst. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]

Sources

- 1. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

The Vanguard of Sustainable Synthesis: A Technical Guide to Green Methodologies for 5-Aminoisoxazole-4-carbonitrile Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aminoisoxazole-4-carbonitrile scaffold is a cornerstone in medicinal chemistry, forming the nucleus of a multitude of pharmacologically active agents. Traditional synthetic routes to these vital heterocycles, however, are often encumbered by the use of hazardous reagents, volatile organic solvents, and energy-intensive conditions. This guide delineates the principles and practices of green chemistry as applied to the synthesis of this compound derivatives. We will explore and provide detailed protocols for three cutting-edge, sustainable methodologies: deep eutectic solvent (DES)-catalyzed multicomponent reactions, ultrasound-assisted synthesis, and microwave-assisted synthesis. A comparative analysis of these techniques, alongside a mechanistic exploration of their efficacy, will provide the reader with the requisite knowledge to implement these environmentally benign and efficient synthetic strategies.

The Imperative for Green Chemistry in Isoxazole Synthesis

The principles of green chemistry are not merely an academic curiosity but a pragmatic necessity for the modern pharmaceutical industry. The synthesis of complex molecules like this compound derivatives traditionally involves multi-step processes with significant environmental footprints. The adoption of green methodologies offers a paradigm shift, focusing on atom economy, the use of safer solvents and reagents, and energy efficiency. This not only mitigates the environmental impact of pharmaceutical production but also often leads to increased yields, reduced reaction times, and safer laboratory practices.

The core of the green strategies discussed herein is the one-pot, three-component reaction of an aldehyde, malononitrile, and hydroxylamine hydrochloride. This approach inherently boasts a high atom economy, as the majority of the atoms from the starting materials are incorporated into the final product.

Deep Eutectic Solvents: A New Frontier in Catalysis and Green Media

Deep eutectic solvents (DESs) are emerging as revolutionary media for organic synthesis.[1][2] These systems, typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, are characterized by a significant depression in melting point compared to their individual components.[2] Their negligible volatility, non-flammability, biodegradability, and low cost make them an attractive alternative to traditional volatile organic solvents.[3]

In the context of this compound synthesis, a DES composed of potassium carbonate (K2CO3) and glycerol has proven to be a highly effective catalytic medium.[4][5] The basicity of the potassium carbonate is crucial for the deprotonation of malononitrile, initiating the reaction cascade, while the glycerol acts as a biodegradable solvent and hydrogen bond donor, stabilizing the intermediates.

Mechanistic Rationale

The synthesis of 5-aminoisoxazole-4-carbonitriles in a K2CO3/glycerol DES is proposed to proceed through two potential pathways, with the Knoevenagel condensation pathway being the most probable.[5]

Figure 1: Proposed mechanistic workflow for the DES-catalyzed synthesis.

Experimental Protocol: DES-Catalyzed Synthesis

This protocol is adapted from the work of Beyzaei et al. (2018).[4][5]

-

Catalyst-Solvent Preparation: In a round-bottom flask, prepare the deep eutectic solvent by mixing potassium carbonate and glycerol in a 1:4 molar ratio. Heat the mixture gently with stirring until a clear, homogeneous liquid is formed.

-

Reaction Setup: To the prepared DES, add malononitrile (1 mmol), the desired aromatic or heteroaromatic aldehyde (1 mmol), and hydroxylamine hydrochloride (1 mmol).

-

Reaction Execution: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure this compound derivative.

Ultrasound-Assisted Synthesis: The Power of Sonochemistry

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a potent tool in green synthesis.[6] The physical phenomenon responsible for the chemical effects of ultrasound is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with transient high temperatures and pressures, leading to a dramatic acceleration of reaction rates.[6]

Causality of Sonochemical Enhancement

The enhanced reaction rates observed in ultrasound-assisted synthesis are attributed to several factors:

-

Increased Mass Transfer: The mechanical effects of cavitation, such as microstreaming, enhance the transport of reactants to the catalyst surface and the removal of products.

-

Surface Activation: For heterogeneous catalysts, ultrasound can lead to deagglomeration of particles and surface cleaning, thereby increasing the number of active catalytic sites.

-

Radical Formation: In some cases, the high temperatures and pressures within the collapsing bubbles can lead to the homolytic cleavage of bonds, generating reactive radical species that can initiate or accelerate reactions.

Figure 2: General workflow for ultrasound-assisted synthesis.

Experimental Protocol: Ultrasound-Assisted Synthesis

This is a general protocol adapted from various sources for the synthesis of isoxazole derivatives.[6]

-

Reactant Preparation: In a suitable reaction vessel, combine the aldehyde (1 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1 mmol) in a green solvent such as water or ethanol.

-

Catalyst Addition (Optional): A catalyst, such as a reusable solid acid or base, can be added to further enhance the reaction rate.

-

Sonication: Place the reaction vessel in an ultrasonic bath operating at a frequency of 30-40 kHz.

-

Temperature Control: Maintain the reaction temperature at room temperature or slightly elevated (e.g., 40-50 °C) using a water bath.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up and Isolation: Once the reaction is complete, remove the vessel from the ultrasonic bath. If a solid catalyst was used, remove it by filtration. The product can then be isolated by precipitation with water or extraction with a suitable solvent.

-

Purification: Purify the crude product by recrystallization.

Microwave-Assisted Synthesis: Rapid and Efficient Heating

Microwave-assisted organic synthesis utilizes microwave energy to heat the reaction mixture. Unlike conventional heating, which relies on conduction and convection, microwave irradiation heats the entire volume of the sample simultaneously through dielectric heating.[1] This leads to rapid and uniform heating, often resulting in dramatic reductions in reaction times and improved yields.[7]

The Rationale Behind Microwave Acceleration

The primary advantages of microwave-assisted synthesis stem from its unique heating mechanism:

-

Rapid and Uniform Heating: Direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid and homogeneous heating, avoiding the formation of hot spots and side reactions often associated with conventional heating.

-

Thermal and Non-Thermal Effects: While the primary effect of microwaves is thermal, there is ongoing research into potential "non-thermal" effects that may also contribute to the observed rate enhancements.

-

Pressure Effects: In sealed vessels, the rapid heating can lead to a significant increase in pressure, allowing the reaction to be conducted at temperatures above the boiling point of the solvent, further accelerating the reaction rate.

Figure 3: General workflow for microwave-assisted synthesis.

Experimental Protocol: Microwave-Assisted Synthesis

This is a general protocol adapted from various sources for the synthesis of isoxazole derivatives.[1][8]

-

Reactant Preparation: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1 mmol) in a suitable microwave-absorbing solvent (e.g., ethanol, water, or a mixture).

-

Catalyst Addition (Optional): A catalyst can be added if required.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) and power (e.g., 100-300 W) for a short duration (typically 5-30 minutes).

-

Cooling: After the irradiation is complete, allow the vessel to cool to room temperature.

-

Work-up and Isolation: Open the vessel and transfer the contents to a round-bottom flask. The product can be isolated by precipitation with water or by removing the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Comparative Analysis of Green Synthetic Methodologies

The choice of synthetic method will depend on a variety of factors, including the specific substrate, available equipment, and desired scale of the reaction. The following table provides a comparative overview of the three green methods discussed.

| Feature | Deep Eutectic Solvent (DES) | Ultrasound-Assisted | Microwave-Assisted | Conventional Heating |

| Reaction Time | 20–120 min[4][5] | 15–60 min[6] | 5–30 min[1][7] | Several hours |

| Yield | 70–94%[4][5] | Generally high (often >85%)[6] | Generally high (often >90%)[7] | Variable, often lower |

| Energy Input | Low (often room temp.) | Moderate | Moderate to High | High |

| Solvent | Green (e.g., glycerol)[4][5] | Green (e.g., water, ethanol)[6] | Green (e.g., water, ethanol)[1] | Often hazardous organic solvents |

| Specialized Equipment | No | Ultrasonic Bath | Microwave Reactor | Standard laboratory glassware |

| Scalability | Readily scalable | Can be challenging for large scale | Can be challenging for large scale | Readily scalable |

| Key Advantage | Mild conditions, biodegradable medium | Rapid, efficient at ambient temp. | Extremely rapid | Well-established |

Conclusion and Future Perspectives

The green synthesis of this compound derivatives is not only a testament to the advancements in sustainable chemistry but also a practical approach to the efficient and safe production of these valuable pharmaceutical building blocks. The use of deep eutectic solvents, ultrasound, and microwave irradiation offers significant advantages over traditional methods in terms of reaction time, yield, and environmental impact. As the field continues to evolve, we can anticipate the development of even more sophisticated and sustainable synthetic strategies, such as the use of biocatalysis and flow chemistry, further solidifying the role of green chemistry in the future of drug development.

References

- Banerjee, B. (2017). Recent developments on ultrasound-assisted one-pot multicomponent synthesis of biologically relevant heterocycles. Ultrasonics Sonochemistry, 35, 15-35.

- Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 1-8.

- Cravotto, G., & Cintas, P. (2006). Power ultrasound in organic synthesis: moving from academia to industrial applications. Chemical Society Reviews, 35(2), 180-196.

- Beyzaei, H., Ghasemi, B., Aryan, R., & Zahedi, M. M. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 114.

- de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.

- Beyzaei, H., Kamali Deljoo, M., Aryan, R., Ghasemi, B., & Zahedi, M. M. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 1-8.

- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.

- Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-43.

- Spencer, J., et al. (2012). Microwave-mediated synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library. Tetrahedron Letters, 53(13), 1656-1659.

- Smith, E. L., Abbott, A. P., & Ryder, K. S. (2014). Deep eutectic solvents (DESs) and their applications. Chemical reviews, 114(21), 11060-11082.

- Paiva, A., Craveiro, R., & Aroso, I. (2014). Natural deep eutectic solvents–solvents for the 21st century. ACS sustainable chemistry & engineering, 2(5), 1063-1071.

- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules, 29(5), 1038.

- Varma, R. S. (2012). Greener approach to nanomaterials and their sustainable applications. Current Opinion in Chemical Engineering, 1(2), 123-128.

- Ziarani, G. M., Ghasemi, M., & Lashgari, N. (2018). Deep eutectic solvents (DESs): A new and efficient media for the synthesis of heterocyclic compounds. Arkivoc, 2018(5), 136-208.

- Gedye, R., et al. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.

Sources

- 1. abap.co.in [abap.co.in]

- 2. Greening of Monocyclic N- and O‑Azole Synthesis through Sonochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition | Semantic Scholar [semanticscholar.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]

Spectroscopic Characterization of 5-Aminoisoxazole-4-carbonitrile Derivatives: A Technical Guide

Introduction

5-Aminoisoxazole-4-carbonitrile and its derivatives are pivotal heterocyclic scaffolds in medicinal chemistry and drug development. Their intrinsic biological activities and versatile chemical handles make them attractive starting points for the synthesis of novel therapeutic agents.[1][2] A thorough understanding of their molecular structure is paramount for rational drug design and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data for unambiguous structure elucidation and purity assessment.

Molecular Structure and Key Spectroscopic Features

The core structure of this compound presents a unique electronic environment. The interplay between the electron-donating amino group and the electron-withdrawing nitrile group, conjugated through the isoxazole ring, dictates the characteristic spectroscopic signatures.

Caption: General chemical structure of this compound derivatives.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5-Amino-3-phenylisoxazole-4-carbonitrile [3] | CDCl₃ | 8.22 | s | 2H | -NH₂ |

| 7.88 | d, J = 7.6 Hz | 2H | Ar-H | ||

| 7.12 | d, J = 8.8 Hz | 2H | Ar-H | ||

| 5-Amino-3-methyl-4-isoxazolecarbonitrile [4] | DMSO-d₆ | - | - | - | - |

Note: Specific chemical shift and coupling constant data for the protons of 5-Amino-3-methyl-4-isoxazolecarbonitrile were not publicly available in the searched literature. The spectrum is available for viewing on SpectraBase.

Interpretation of ¹H NMR Spectra:

-

Amino Protons (-NH₂): The protons of the primary amine typically appear as a broad singlet. In the case of the 3-phenyl derivative, this signal is observed at 8.22 ppm.[3] Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.

-

Aromatic Protons (Ar-H): For the 3-phenyl derivative, the aromatic protons of the phenyl ring appear in the downfield region (7-8 ppm) due to the deshielding effect of the ring current. The observed doublet of doublets indicates ortho and meta couplings.[3]

-

Methyl Protons (-CH₃): For the 3-methyl derivative, a singlet corresponding to the three methyl protons would be expected, typically in the range of 2.0-2.5 ppm.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-64 (depending on sample concentration)

-

Relaxation delay: 1-5 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: 0-12 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different types of carbon atoms in the molecule.

Table 2: ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| 5-Amino-3-phenylisoxazole-4-carbonitrile [3] | CDCl₃ | 166.98 | C=N (isoxazole) |

| 162.18 | C-NH₂ (isoxazole) | ||

| 132.35 | Ar-C (ipso) | ||

| 125.66, 119.08, 116.78 | Ar-C | ||

| 113.36 | C-CN (isoxazole) | ||

| 76.07 | C-CN | ||

| 5-Amino-3-methyl-4-isoxazolecarbonitrile | - | Data not available | - |

Interpretation of ¹³C NMR Spectra:

-

Isoxazole Ring Carbons: The carbon atoms of the isoxazole ring are typically observed in the downfield region of the spectrum. The C=N carbon (C3) is the most deshielded, followed by the C-NH₂ carbon (C5). The carbon bearing the nitrile group (C4) is significantly more shielded.

-

Nitrile Carbon (-CN): The carbon of the nitrile group is characteristically found in the range of 110-125 ppm.

-

Aromatic Carbons: The carbons of the phenyl ring in the 3-phenyl derivative appear in the aromatic region (115-135 ppm).

-

Methyl Carbon: For the 3-methyl derivative, the methyl carbon would be expected to appear in the upfield region of the spectrum, typically around 10-20 ppm.

Caption: Predicted ¹³C NMR chemical shift regions for 5-amino-3-phenylisoxazole-4-carbonitrile.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Key IR Absorption Frequencies for this compound Derivatives

| Compound | Wavenumber (cm⁻¹) | Functional Group |

| 5-Amino-3-phenylisoxazole-4-carbonitrile [3] | 3512, 3405, 3341 | N-H stretching (amine) |

| 2223 | C≡N stretching (nitrile) | |

| 1615 | C=N stretching (isoxazole) | |

| 1267 | C-O stretching |

Interpretation of IR Spectra:

-

N-H Stretching: The presence of the primary amine is confirmed by the two characteristic sharp absorption bands in the region of 3300-3500 cm⁻¹. The two bands correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.[3]

-

C≡N Stretching: The nitrile group gives rise to a sharp, intense absorption band in the region of 2210-2260 cm⁻¹. For the 3-phenyl derivative, this is observed at 2223 cm⁻¹.[3]

-

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the isoxazole and phenyl rings typically appear in the 1500-1650 cm⁻¹ region.

-

C-O Stretching: The C-O bond of the isoxazole ring shows a stretching vibration in the fingerprint region, typically around 1200-1300 cm⁻¹.

Experimental Protocol for IR Spectroscopy (KBr Pellet):

-

Sample Preparation: Grind 1-2 mg of the dry sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound Derivatives

| Compound | Ionization Mode | [M+H]⁺ or M⁺ (m/z) |

| This compound [5] | - | 109.09 (Calculated) |

| 5-Amino-3-phenylisoxazole-4-carbonitrile [3] | ESI or EI | 185.28 |

| 5-Amino-3-methyl-4-isoxazolecarbonitrile [4] | - | 123.11 (Calculated) |

Interpretation of Mass Spectra:

-

Molecular Ion Peak: The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) provides the molecular weight of the compound. This is a critical piece of data for confirming the identity of the synthesized molecule.

-

Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. For example, the loss of small, stable molecules such as HCN or CO can be indicative of the isoxazole ring system. Analysis of the fragmentation of the 3-phenyl derivative would likely show fragments corresponding to the phenyl cation and the isoxazole core.

Caption: A generalized fragmentation pathway for this compound derivatives in mass spectrometry.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Introduce the sample solution into the ESI source of a mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. A full scan over a relevant m/z range (e.g., 50-500) is typically performed.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and complementary dataset for the unambiguous structural elucidation of this compound derivatives. This guide has detailed the characteristic spectral features and provided standardized protocols for data acquisition. A thorough understanding and application of these analytical methods are essential for ensuring the quality and integrity of these important building blocks in the pursuit of novel therapeutics. The principles outlined here serve as a robust foundation for the characterization of a wide array of substituted isoxazoles, empowering researchers to confidently advance their drug discovery programs.

References

- Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]

- Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 114. [Link]

- SpectraBase. (n.d.). 5-Amino-3-methyl-4-isoxazolecarbonitrile. [Link]

- J&K Scientific. (n.d.). This compound, 97%. [Link]

- PubChem. (n.d.). 5-Amino-3-(m-tolyl)isoxazole-4-carbonitrile. [Link]

- NIST. (n.d.). 5-Amino-3,4-dimethyl-isoxazole. [Link]

- Shoghpour, S., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2530. [Link]

- Al-Hourani, B. J. (2010). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Molecules, 15(11), 7729-7738. [Link]

- Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

- J&K Scientific LLC. (n.d.). This compound, 97% | 98027-17-9. [Link]

- ResearchGate. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. [Link]

Sources

crystal structure of 5-Aminoisoxazole-4-carbonitrile analogues

An In-depth Technical Guide to the Crystal Structure and Analysis of 5-Aminoisoxazole-4-carbonitrile Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound analogues, a class of heterocyclic compounds of significant interest in modern medicinal chemistry. We will delve into their synthesis, provide a detailed analysis of their crystal structure based on single-crystal X-ray diffraction data, and explore their applications in drug discovery, thereby offering a holistic perspective for professionals in the field.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide range of therapeutic agents.[4] Isoxazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][3][5][6][7]

Among the vast library of isoxazole derivatives, the this compound core stands out as a particularly valuable building block. Its multifunctionality allows for diverse chemical modifications, making it an ideal starting point for generating compound libraries for high-throughput screening and lead optimization.[1][8][9] Understanding the precise three-dimensional arrangement of atoms within these molecules through crystal structure analysis is paramount for rational drug design and for elucidating structure-activity relationships (SAR).

Synthesis of this compound Analogues

The construction of the this compound core is often achieved through efficient and high-yield multicomponent reactions (MCRs).[8][10][11] This approach aligns with the principles of green chemistry by minimizing steps and waste.

General Multicomponent Reaction Protocol

A common and effective method involves the one-pot condensation of an aromatic or heteroaromatic aldehyde, malononitrile, and hydroxylamine hydrochloride.[1][8][11] The use of eco-friendly catalytic media, such as deep eutectic solvents like K₂CO₃/glycerol, has been shown to enhance reaction rates and yields at room temperature.[1][8]

Experimental Protocol: Multicomponent Synthesis

-

Reagent Preparation: In a round-bottomed flask, dissolve malononitrile (1.0 mmol) and the desired aryl/heteroaryl aldehyde (1.0 mmol) in the chosen solvent system (e.g., 5 mL of a 4:1 glycerol/K₂CO₃ deep eutectic solvent).

-

Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.2 mmol) to the mixture.

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 20 to 120 minutes.[1]

-

Work-up: Upon completion, pour the reaction mixture into cold water.

-

Isolation: The solid product will precipitate. Collect the precipitate by filtration, wash thoroughly with water to remove any residual solvent and salts, and dry under vacuum.

-

Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound analogues.

Synthesis Workflow Diagram

The following diagram illustrates the streamlined nature of the multicomponent synthesis approach.

Caption: Multicomponent reaction workflow for isoxazole synthesis.

Crystal Structure Analysis: A Case Study

The definitive method for elucidating the three-dimensional structure of these compounds is single-crystal X-ray diffraction (SC-XRD).[12][13] We will examine the crystal structure of a representative analogue, 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile , for which detailed crystallographic data is available.[14][15]

Crystallographic Data Summary

The structural analysis reveals precise details about the molecule's geometry and packing in the solid state.

| Parameter | Value | Reference |

| Chemical Formula | C₅H₅N₃O | [14] |

| Molecular Weight | 123.12 | [14] |

| Crystal System | Monoclinic | [14] |

| Space Group | P2₁/c | [14] |

| a (Å) | 3.8779 (2) | [14] |

| b (Å) | 18.8518 (11) | [14] |

| c (Å) | 8.2015 (4) | [14] |

| β (°) | 100.780 (2) | [14] |

| Volume (ų) | 588.99 (5) | [14] |

| Z (molecules/unit cell) | 4 | [14] |

| Temperature (K) | 296 | [14] |

| Radiation | Mo Kα (λ = 0.71073 Å) | [14] |

| R-factor | 0.035 | [15] |

Key Structural Features and Intermolecular Interactions

-

Planarity of the Isoxazole Ring: The isoxazole ring is essentially planar, with a maximum deviation from the least-squares plane of only 0.007 Å.[14][15] This planarity is crucial for π-stacking interactions and for the overall conformation of the molecule, which influences its binding to biological targets.

-

Amino Group Geometry: The sum of the bond angles around the nitrogen atom of the amine group is approximately 358°, which is indicative of sp² hybridization.[14][15] This geometry suggests a conjugative interaction between the lone pair of the amino nitrogen and the π-system of the isoxazole and nitrile groups. This "push-pull" effect enhances the hydrogen-bonding acceptor capability of the nitrile nitrogen.[14]

-

Hydrogen Bonding Network: In the crystal lattice, molecules are linked by a network of intermolecular hydrogen bonds. Specifically, two types of N—H···N interactions are observed:

-

N—H···N(cyano): The amino group acts as a hydrogen bond donor to the nitrogen of the nitrile group of an adjacent molecule.[14]

-

N—H···N(isoxazole): The amino group also donates a hydrogen bond to the isoxazole ring nitrogen of another neighboring molecule.[14]

These interactions create robust, fused ring motifs, denoted as R²₂(12) and R⁶₆(26) in graph-set notation, which assemble the individual molecules into a slightly puckered two-dimensional array.[14][15] This intricate network governs the material's physical properties, such as melting point and solubility.

-

Experimental Methodology: Single-Crystal X-ray Diffraction

Obtaining high-quality crystal structure data requires a meticulous experimental workflow.[16] The process is a cornerstone of chemical crystallography for unambiguously determining molecular structures.[12]

Protocol: Small Molecule Single-Crystal XRD

-

Crystal Growth: Grow single crystals of the purified compound suitable for diffraction (typically 0.1-0.5 mm in size). Slow evaporation of a saturated solution in an appropriate solvent (e.g., aqueous ethanol) is a common method.[15]

-

Crystal Mounting: Carefully select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head using a cryoprotectant oil and a cryoloop.

-

Data Collection:

-

Mount the goniometer on the diffractometer (e.g., a Bruker APEXII CCD diffractometer).[14]

-

Center the crystal in the X-ray beam, which is generated from a source such as a Molybdenum target.[17]

-

Perform an initial series of scans to determine the unit cell parameters and the orientation matrix.

-

Collect a full sphere of diffraction data by systematically rotating the crystal and collecting diffraction patterns (frames) at small angular increments (e.g., 0.1-0.3°).[17] The collection can take several hours.

-

-

Data Reduction:

-

Integrate the raw diffraction images to determine the intensity of each reflection.

-

Apply corrections for factors such as Lorentz-polarization effects and absorption (e.g., using multi-scan methods like SADABS).[14]

-

Merge equivalent reflections to produce a final, unique set of reflection data.

-

-

Structure Solution and Refinement:

-

Use direct methods or Patterson methods (e.g., with software like SHELXS) to solve the "phase problem" and generate an initial electron density map.[14][18]

-

Build an initial molecular model from the electron density map.

-

Refine the atomic positions, and thermal parameters against the experimental data using a least-squares minimization algorithm (e.g., with SHELXL).[14] Hydrogen atoms are typically placed in calculated positions.

-

The refinement is complete when the model converges, indicated by low R-factors (e.g., R1 = 0.035), a goodness-of-fit (S) value close to 1, and a flat residual electron density map.[14]

-

SC-XRD Workflow Diagram

Caption: Standard workflow for single-crystal X-ray diffraction.

Computational Modeling and Drug Development Applications

While SC-XRD provides an accurate snapshot of the solid-state structure, computational methods offer dynamic insights and predictive power.

-

Quantum Chemistry: Methods like Density Functional Theory (DFT) are used to calculate electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which relates to the molecule's reactivity and electronic transitions.[19]

-

Molecular Docking: The experimentally determined crystal structure serves as a high-quality input for molecular docking simulations.[20] These simulations predict the binding mode and affinity of the isoxazole analogues within the active site of a target protein (e.g., enzymes like COX-2 or carbonic anhydrase), guiding the design of more potent and selective inhibitors.[6][20]

The diverse biological activities reported for isoxazole analogues make them highly attractive candidates for drug development programs.[3][4] The this compound scaffold has been associated with:

Conclusion

The this compound framework represents a versatile and highly functionalized scaffold for the development of novel therapeutic agents. Efficient synthetic strategies, particularly multicomponent reactions, allow for the rapid generation of diverse analogues. The detailed analysis of their solid-state structures via single-crystal X-ray diffraction provides invaluable, high-resolution insights into their molecular geometry and the specific intermolecular forces that govern their crystal packing. This structural knowledge, when integrated with computational modeling and biological evaluation, forms the bedrock of modern structure-based drug design, enabling researchers to rationally engineer next-generation therapeutics with enhanced potency and specificity.

References

- Shoghpour, S., Keykha, A., Amiri Rudbari, H., Rahimizadeh, M., Bakavoli, M., Pourayoubi, M., & Nicolò, F. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2530. [Link]

- ResearchGate. (n.d.). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles.

- Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(114). [Link]